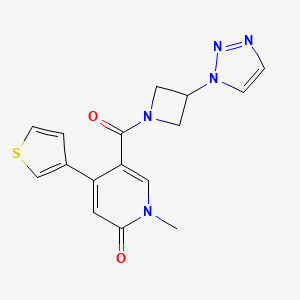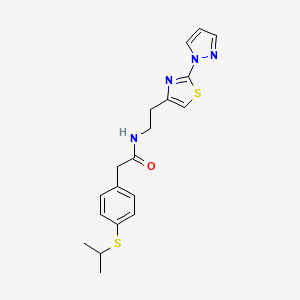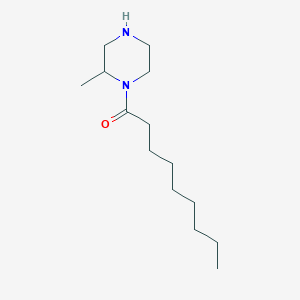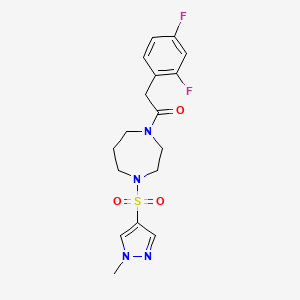
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, also known as MPPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is synthesized through a multi-step process and has been used in scientific research for various applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to bind to the active site of some enzymes, inhibiting their activity. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to interact with DNA, causing damage to the DNA molecule.
Biochemical and Physiological Effects:
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has several advantages for lab experiments, including its fluorescent properties, which make it useful for the detection of proteins. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have low toxicity, making it safe for use in biological systems. However, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate. One potential direction is the development of new synthetic methods for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate and its interactions with proteins and enzymes. Finally, the development of new applications for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, such as in drug delivery or gene therapy, could be explored.
Conclusion:
In conclusion, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, or 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate could lead to new insights into its properties and potential applications.
Synthesis Methods
The synthesis of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate involves a multi-step process that starts with the reaction of 2-methoxyethanol and 4-bromoethylbenzene to form 4-(2-methoxyethyl)phenyl bromide. The bromide is then reacted with 6-chloro-5-methylpyridine-3-sulfonic acid to form 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate.
Scientific Research Applications
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of proteins in biological samples. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been used as a catalyst for various chemical reactions.
properties
IUPAC Name |
[4-(2-methoxyethyl)phenyl] 6-chloro-5-methylpyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-11-9-14(10-17-15(11)16)22(18,19)21-13-5-3-12(4-6-13)7-8-20-2/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXNTDSJLNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)
![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)



![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2799537.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)
